molecular formula C19H20N2O2 B5712927 N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]BUTANAMIDE

N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]BUTANAMIDE

Cat. No.: B5712927
M. Wt: 308.4 g/mol
InChI Key: CTMSMASVKCWCLV-UHFFFAOYSA-N
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Description

N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]BUTANAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a dihydroindole moiety, which is a significant structural component in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]BUTANAMIDE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Attachment of the Carbonyl Group: The carbonyl group is introduced through acylation reactions, often using acyl chlorides or anhydrides in the presence of a base such as pyridine.

    Formation of the Butanamide Moiety: The butanamide group is typically introduced through amidation reactions, where the amine reacts with a carboxylic acid or its derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid containing an indole ring.

    Oxindole: An oxidized form of indole with distinct biological activities.

Uniqueness

N-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PHENYL]BUTANAMIDE is unique due to its specific structural features, including the dihydroindole moiety and the butanamide group. These structural elements contribute to its distinct chemical reactivity and biological activities, setting it apart from other indole derivatives.

Properties

IUPAC Name

N-[4-(2,3-dihydroindole-1-carbonyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-5-18(22)20-16-10-8-15(9-11-16)19(23)21-13-12-14-6-3-4-7-17(14)21/h3-4,6-11H,2,5,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMSMASVKCWCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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